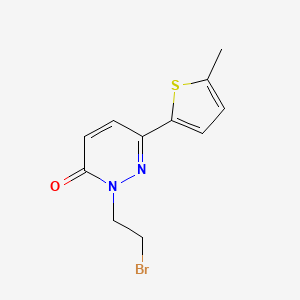

2-(2-Bromoethyl)-6-(5-methylthiophen-2-yl)-2,3-dihydropyridazin-3-one

Description

Structure and Synthesis The compound 2-(2-Bromoethyl)-6-(5-methylthiophen-2-yl)-2,3-dihydropyridazin-3-one features a pyridazinone core substituted with a 2-(2-bromoethyl) group at position 2 and a 5-methylthiophen-2-yl moiety at position 4.

For instance, substituted pyridazinones are typically synthesized by reacting a pyridazinone precursor with alkyl halides (e.g., bromoethyl halides) in the presence of a base like K₂CO₃ in acetone . The 5-methylthiophen-2-yl group may be introduced via Suzuki coupling or similar cross-coupling reactions, as seen in thiophene-containing analogs .

Properties

IUPAC Name |

2-(2-bromoethyl)-6-(5-methylthiophen-2-yl)pyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2OS/c1-8-2-4-10(16-8)9-3-5-11(15)14(13-9)7-6-12/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAEZIGNDYXAJCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C2=NN(C(=O)C=C2)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-Bromoethyl)-6-(5-methylthiophen-2-yl)-2,3-dihydropyridazin-3-one is a member of the dihydropyridazine family, which has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound features a unique structure that includes a bromoethyl group and a methylthiophene moiety. The molecular formula is , indicating the presence of bromine, nitrogen, oxygen, and sulfur atoms in its structure. Understanding its chemical properties is essential for evaluating its biological activity.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, studies on related dihydropyridazine derivatives have shown promising results against various cancer cell lines.

Case Study: Antitumor Efficacy

In a study assessing the antitumor activity of related compounds on A549 lung cancer cells, the following results were observed:

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| Compound A | 5.6 | A549 |

| Compound B | 8.4 | HCC827 |

| Compound C | 7.1 | NCI-H358 |

These results suggest that modifications in the chemical structure can significantly influence the potency against cancer cells.

Antimicrobial Activity

In addition to antitumor effects, derivatives of this compound may also possess antimicrobial properties. Testing against Gram-positive and Gram-negative bacteria has become a standard approach for evaluating new compounds.

Antimicrobial Testing Results

The following table summarizes antimicrobial activity against specific bacterial strains:

| Compound | Minimum Inhibitory Concentration (MIC) μg/mL | Bacterial Strain |

|---|---|---|

| 2-Bromoethyl Derivative | 32 | Staphylococcus aureus |

| 5-Methylthiophene Derivative | 16 | Escherichia coli |

These findings indicate that certain derivatives may serve as effective antimicrobial agents.

The mechanism by which this compound exerts its biological effects likely involves interaction with cellular targets such as DNA or specific proteins involved in cell proliferation and survival.

DNA Binding Studies

Studies have shown that related compounds can bind to DNA in a manner that inhibits replication and transcription processes. This interaction is crucial for their antitumor efficacy.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares the target compound with structurally related pyridazinones and heterocyclic derivatives:

Key Observations

Bromoethyl vs. Other Halogenated Groups :

- The 2-(2-bromoethyl) group in the target compound may act as a leaving group in nucleophilic substitution reactions, similar to iodine in ’s iodo-benzylidene derivative. However, bromine’s lower electronegativity compared to iodine or chlorine (e.g., 4-chlorophenyl in ) could reduce its reactivity in cross-coupling but improve stability in vivo .

Thiophene vs. This aligns with thiophene-containing analogs showing distinct bioactivity in receptor modulation .

Crystal Packing and Solubility: The planarity of the pyridazinone core (observed in ’s analog with a 3.69° dihedral angle) likely persists in the target compound. However, the bulky bromoethyl and methylthiophenyl groups may disrupt crystal symmetry, reducing melting points compared to methoxy-substituted derivatives (e.g., ) and improving solubility .

Biological Activity: Pyridazinones with bromine or thiophene substituents are frequently explored as phosphodiesterase (PDE) inhibitors or antimicrobial agents . The target compound’s bromoethyl-thiophene combination may synergize for dual activity, though empirical validation is needed.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.